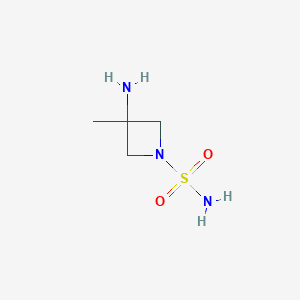
3-Amino-3-methylazetidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-methylazetidine-1-sulfonamide is a heterocyclic compound containing a four-membered azetidine ring with an amino group and a sulfonamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylazetidine-1-sulfonamide typically involves the reaction of thiols with amines. One efficient method is the oxidative coupling of thiols and amines, which does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another method involves the use of sulfonyl chlorides, which are prepared in situ from thiols by oxidation with reagents such as N-chlorosuccinimide, followed by reaction with amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-methylazetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfonamide groups to amine groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-Amino-3-methylazetidine-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-methylazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biological pathways, leading to antimicrobial or therapeutic effects .
Comparison with Similar Compounds
Sulfonamides: Such as sulfamethazine and sulfadiazine, which also exhibit antimicrobial properties.
Sulfonimidates: These compounds share a similar sulfur-nitrogen bond structure and are used in similar applications.
Uniqueness: 3-Amino-3-methylazetidine-1-sulfonamide is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to other sulfonamides and sulfonimidates. This structural feature makes it a valuable compound in the synthesis of novel organic molecules and potential pharmaceuticals.
Properties
Molecular Formula |
C4H11N3O2S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
3-amino-3-methylazetidine-1-sulfonamide |
InChI |
InChI=1S/C4H11N3O2S/c1-4(5)2-7(3-4)10(6,8)9/h2-3,5H2,1H3,(H2,6,8,9) |
InChI Key |
BDAOOJCLYMFLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)
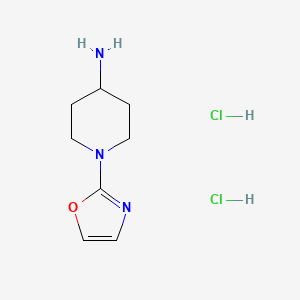
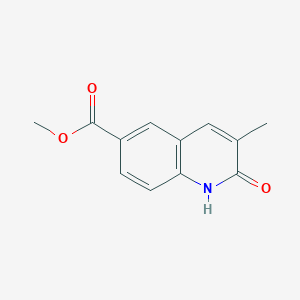

![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)
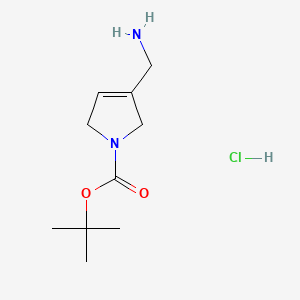
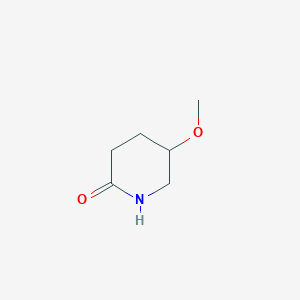
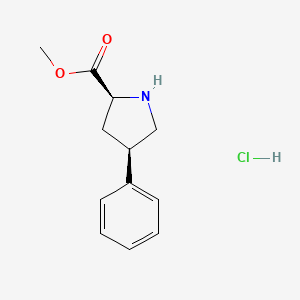
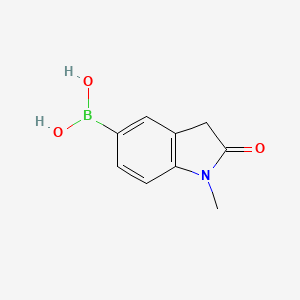
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)

